2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Overview
Description
A degradation product of Cephalosporins
Scientific Research Applications
Synthesis and Tuberculostatic Activity
The compound has been explored for its tuberculostatic activity. A study by Foks et al. (2004) demonstrated that derivatives of this compound, including 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, showed minimum inhibiting concentrations (MIC) for tuberculostatic activity in the range of 25 - 100 mg/ml (Foks et al., 2004).
Synthesis and Structural Studies
Nagarajan et al. (1983) investigated the addition products of dimethyl acetylenedicarboxylate to thioureas, including 2-(p-bromophenyl) imino-3-methyl-5-carbomethoxymethylidenethiazolidin-(4)-one, and analyzed their structures using x-ray crystallography and 13C NMR studies (Nagarajan et al., 1983).
Synthesis and Reactions of Biginelli-Compounds
Kappe and Roschger (1989) studied the reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including synthesis and reactions of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones
Patel and Patel (2010) synthesized compounds related to this chemical structure, highlighting their antimicrobial properties. The study focused on the synthesis and screening for antifungal and antibacterial activities of these compounds (Patel & Patel, 2010).
Synthesis and Anticancer Activity
Abdellatif et al. (2014) explored the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related. The study assessed their effects on the MCF-7 human breast adenocarcinoma cell line, indicating significant antitumor activity (Abdellatif et al., 2014).
Detection in Bovine Brain
Nardini et al. (1990) detected a structurally similar compound, 2H-1,4-Thiazine-5,6-dihydro-3-carboxylic acid, in bovine brain extracts, opening questions about its physiological role in the central nervous system (Nardini et al., 1990).
properties
IUPAC Name |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLRSBBXLRVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747310 | |
Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
CAS RN |
59865-11-1 | |
Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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